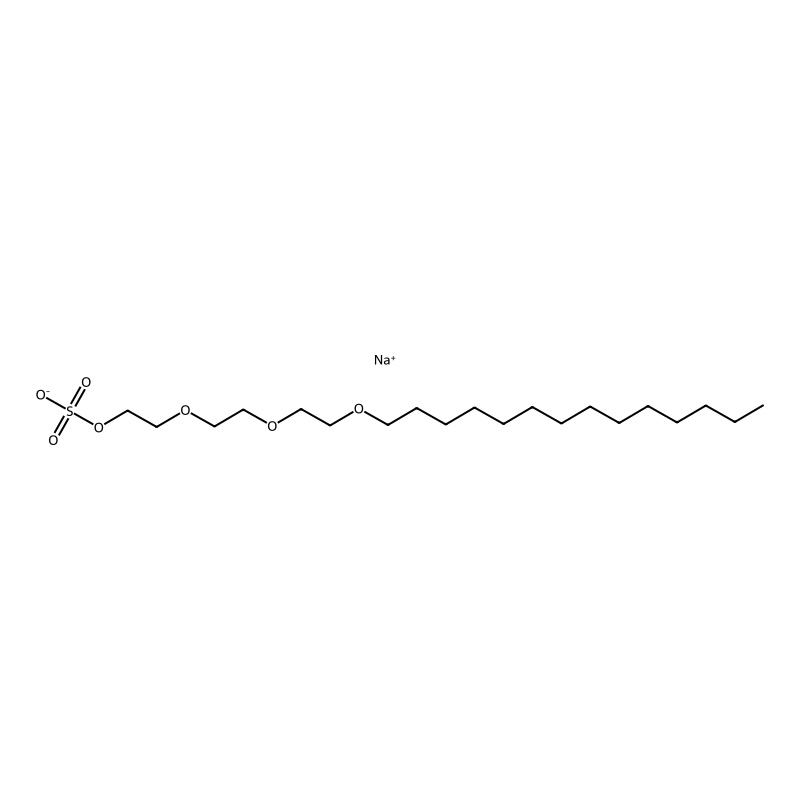

Sodium myreth sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium myreth sulfate is a sodium salt derived from sulfated ethoxylated myristyl alcohol, primarily used as a surfactant and cleansing agent in various personal care products such as shampoos, soaps, and toothpaste. It is known for its effective foaming properties and ability to reduce surface tension, making it a popular ingredient in cosmetic formulations. The compound is characterized by its mixture of organic compounds that exhibit both detergent and surfactant properties, functioning to enhance the cleanliness and texture of products .

- Ethoxylation of Myristyl Alcohol: Myristyl alcohol undergoes ethoxylation where ethylene oxide is added to form a polyethoxylated myristyl alcohol.

- Sulfation: The terminal hydroxyl group of the ethoxylated alcohol is then converted into a sulfate group through treatment with chlorosulfuric acid, resulting in the formation of sodium myreth sulfate .

These reactions highlight the compound's synthetic nature and its reliance on specific chemical processes to achieve its surfactant properties.

The synthesis of sodium myreth sulfate typically follows these steps:

- Ethoxylation: Myristyl alcohol is reacted with ethylene oxide under controlled conditions to produce ethoxylated myristyl alcohol.

- Sulfation: The ethoxylated product is treated with chlorosulfuric acid or sulfur trioxide to introduce the sulfate group.

- Neutralization: The resulting sulfate ester is neutralized with sodium hydroxide to yield sodium myreth sulfate.

This method emphasizes the importance of both ethylene oxide and sulfuric compounds in the production process .

Sodium myreth sulfate is widely used in the cosmetic and personal care industry due to its effective surfactant properties. Its applications include:

- Cleansing Agents: Found in shampoos, body washes, and facial cleansers.

- Foaming Agents: Utilized in products requiring rich lathering capabilities.

- Emulsifiers: Helps stabilize mixtures of oil and water in creams and lotions.

- Industrial Cleaning Products: Used in formulations for household cleaners due to its ability to reduce surface tension and enhance cleaning efficiency .

Sodium myreth sulfate shares similarities with various other surfactants and detergents. Here are some comparable compounds:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Sodium Laureth Sulfate | Similar sulfated ethoxylated structure | More commonly used; potential for higher irritation |

| Sodium Cocoyl Isethionate | Derived from coconut fatty acids | Milder on skin; often used in sensitive formulations |

| Sodium Lauryl Sulfate | Shorter carbon chain than sodium myreth sulfate | Known for strong cleansing but higher irritation potential |

| Sodium Stearoyl Lactylate | Contains lactic acid derivatives | Acts as an emulsifier; milder than traditional surfactants |

Sodium myreth sulfate is unique primarily due to its longer carbon chain (myristyl alcohol) compared to sodium laureth sulfate, which contributes to its distinct foaming properties while maintaining a balance between efficacy and irritation potential .

Sodium myreth sulfate presents distinct physical characteristics that facilitate its identification and quality assessment in industrial applications. Appearance-wise, the compound typically manifests as a pale yellow liquid in its commercial formulations, though it can also appear as a white to light yellow gelatinous paste depending on concentration and processing conditions [1] [2] [3] [4] [5]. The color ranges from clear to pale yellow or white, with variations attributed to the degree of purification and the presence of ethanol content typically maintained at 13-15% in commercial preparations [3] [6] [7].

The physical state at room temperature is characteristically liquid, facilitating easy handling and incorporation into formulations [8]. Organoleptic evaluation reveals a slight characteristic odor, often described as alcoholic due to the ethanol content inherent in the manufacturing process [9] [7]. This odor profile distinguishes sodium myreth sulfate from other anionic surfactants and serves as a preliminary identification parameter during quality control procedures [9].

Commercial grade sodium myreth sulfate typically contains active matter content ranging from 58-72%, with the remainder consisting of water, ethanol, and minor impurities such as sodium sulfate and sodium chloride [1] [5] [6] [7]. This concentration range represents the industry standard for effective surfactant performance while maintaining acceptable viscosity and handling characteristics [1] [5].

Solubility Profile and Hydrophilic Behavior

The solubility characteristics of sodium myreth sulfate demonstrate exceptional water compatibility, attributed to its ethoxylated structure and ionic sulfate head group [5] [6] [10]. Complete dissolution occurs readily in aqueous systems at ambient temperature, with solubility increasing proportionally with the degree of ethoxylation [10]. The hydrophilic behavior is enhanced by the polyoxyethylene chain segments, which provide multiple hydrogen bonding sites with water molecules [2] [11].

Solubility parameters indicate excellent water solubility across a broad temperature range, with dissolution facilitated by both the ionic sulfate group and the ethoxylated segments [6] [10]. The compound maintains solubility in hard water conditions, demonstrating stability against precipitation by divalent cations, a significant advantage over conventional alkyl sulfates [10].

Temperature-dependent solubility studies reveal maintained dissolution characteristics from ambient conditions up to elevated temperatures typically encountered in industrial processes [10]. The ethoxylated structure contributes to enhanced solubility compared to non-ethoxylated analogs, with the polyether segments providing additional solvation mechanisms [10].

| Solubility Parameter | Value | Conditions |

|---|---|---|

| Water Solubility | Easily soluble | 25°C, pH 7.0 |

| Hard Water Compatibility | Stable | Presence of Ca²⁺, Mg²⁺ |

| Temperature Range | Maintained solubility | 5-60°C |

| pH Stability Range | 6.5-11.0 | Aqueous solutions |

Surface Tension Reduction Capabilities

Sodium myreth sulfate demonstrates exceptional surface tension reduction capabilities, characteristic of effective anionic surfactants with optimized molecular architecture [12] [13] [11]. The surface-active properties result from the amphiphilic molecular structure, combining a hydrophobic tetradecyl chain with a hydrophilic ethoxylated sulfate head group [12] [11].

Surface tension measurements indicate significant reduction in aqueous systems, with effectiveness enhanced by the ethoxylated segments that provide additional interfacial stabilization [11]. Critical micelle concentration studies suggest values lower than sodium dodecyl sulfate, estimated in the range of 1-5 millimolar, indicating superior surface activity per unit concentration [14] [15].

Dynamic surface tension behavior shows rapid equilibration at interfaces, attributed to the balanced hydrophilic-lipophilic properties of the ethoxylated structure [16] [17]. The molecule orientation at interfaces demonstrates efficient packing, with the ethoxy groups providing steric stabilization while maintaining electrostatic repulsion from the sulfate groups [16].

Comparative surface tension studies with other anionic surfactants reveal enhanced performance, particularly in the presence of electrolytes where the ethoxylated structure provides additional stability mechanisms [18] [19]. Salt effects on surface tension demonstrate improved tolerance to ionic strength variations compared to conventional alkyl sulfates [18] [20].

pH Values and Stability Ranges

pH characteristics of sodium myreth sulfate solutions demonstrate controlled alkalinity, with 10% aqueous solutions typically exhibiting pH values ranging from 7.5 to 8.5 [1] [21] [5]. Dilute solutions (1% concentration) show a broader pH range of 6.5 to 11.0, indicating buffering capacity inherent in the formulation [6] [7].

Chemical stability analysis reveals excellent performance in alkaline conditions, maintaining structural integrity and surfactant properties across the typical usage pH range [10]. Weak acid stability is maintained, though performance may be reduced under strongly acidic conditions where hydrolysis of the sulfate ester linkage becomes thermodynamically favored [10].

pH-dependent foam stability studies indicate optimal performance in mildly alkaline conditions, consistent with the natural pH of commercial formulations [20]. Buffering capacity analysis demonstrates resistance to pH drift in formulated products, contributing to long-term stability [10].

| pH Range | Stability | Performance | Notes |

|---|---|---|---|

| 6.5-7.0 | Good | Optimal | Slightly acidic tolerance |

| 7.0-8.5 | Excellent | Maximum | Natural formulation range |

| 8.5-11.0 | Good | Reduced | Alkaline compatible |

| <6.5 | Poor | Minimal | Hydrolysis risk |

| >11.0 | Moderate | Variable | Extreme alkaline |

Thermal Stability Parameters

Thermal stability characteristics of sodium myreth sulfate indicate acceptable performance under moderate temperature conditions typically encountered in personal care and industrial applications [3] [8]. Storage recommendations specify temperature ranges between 45°F and 125°F (7-52°C) to maintain product integrity and prevent degradation [3] [4].

Thermal decomposition studies suggest stability up to moderate temperatures, with no specific melting point determined due to the liquid nature of commercial formulations [8]. Elevated temperature exposure may lead to gradual degradation of the ethoxylated segments and potential formation of dioxane impurities [8].

Foam stability testing at elevated temperatures (80°C) demonstrates maintained performance, indicating thermal resilience of the micellar structures formed by sodium myreth sulfate [22]. Temperature-dependent viscosity measurements reveal typical surfactant behavior with decreasing viscosity at higher temperatures [22] [23].

Storage stability studies indicate minimal degradation when maintained within recommended temperature ranges, with protection from light recommended to prevent photodegradation of the ethoxylated components [5] [6].

Viscosity and Rheological Behavior

Viscosity characteristics of sodium myreth sulfate solutions demonstrate excellent thickening properties, making it valuable for formulations requiring enhanced texture and stability [1] [4] [24]. Rheological behavior exhibits Non-Newtonian shear-thinning characteristics, typical of structured surfactant systems [25] [23].

Concentration-dependent viscosity studies reveal progressive thickening with increasing surfactant concentration, particularly above the critical micelle concentration where micellar networks contribute to bulk viscosity [23] [26]. Salt effects on viscosity show complex behavior, with optimal viscosity building occurring at specific electrolyte concentrations [26] [27].

Dynamic rheological measurements indicate viscoelastic behavior in concentrated solutions, attributed to the formation of wormlike micelles that create temporary networks [23] [28]. Shear rate dependency demonstrates typical pseudoplastic flow, beneficial for applications requiring easy pumping and spreading [25].

Temperature effects on rheology show decreased viscosity with increasing temperature, following Arrhenius-type behavior typical of surfactant solutions [23]. Recovery properties after shear stress demonstrate good structural reformation, indicating robust micellar architecture [28].

| Concentration (%) | Viscosity Type | Flow Behavior | Applications |

|---|---|---|---|

| 1-5 | Low viscosity | Newtonian | Cleansing systems |

| 5-15 | Moderate viscosity | Slightly shear-thinning | Shampoos, body wash |

| 15-25 | High viscosity | Shear-thinning | Thick gels, creams |

| >25 | Very high viscosity | Strongly non-Newtonian | Specialty applications |

Physical Description

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Ethanol, 2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1): ACTIVE